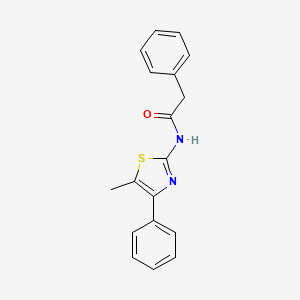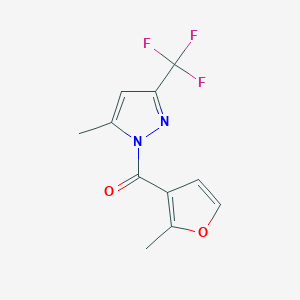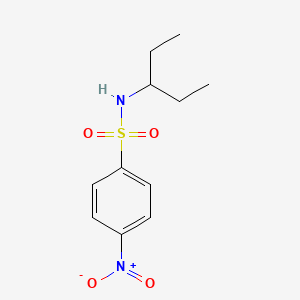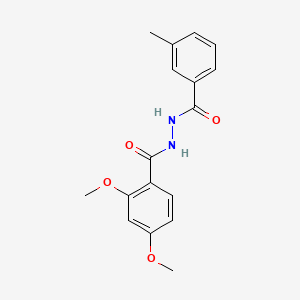![molecular formula C16H11BrN2O2 B5872439 (3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)
(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone, commonly known as BRPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BRPM is still not fully understood. However, it has been suggested that BRPM exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
BRPM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BRPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BRPM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, BRPM has been shown to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BRPM in lab experiments is its ease of synthesis and availability. BRPM is also relatively stable and can be stored for extended periods of time. However, one of the main limitations of using BRPM in lab experiments is its low solubility in water, which can limit its application in certain experiments.
Future Directions
There are several future directions for the study of BRPM. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-inflammatory and anti-cancer drugs. Another direction is the investigation of its potential applications in material science, particularly in the development of novel organic materials for optoelectronics and photovoltaics. Finally, the study of the environmental applications of BRPM, particularly as a corrosion inhibitor for metals, is another potential future direction.
Synthesis Methods
BRPM can be synthesized through a multistep process involving the reaction of 3-bromobenzaldehyde with 3-(2-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde in the presence of a base and a catalyst. The intermediate product is then subjected to further reaction with methanol and acid to yield the final product, BRPM.
Scientific Research Applications
BRPM has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, BRPM has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, BRPM has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics. In environmental science, BRPM has been studied for its potential application as a corrosion inhibitor for metals.
properties
IUPAC Name |
(3-bromophenyl)-[5-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-5-3-4-10(8-11)16(21)13-9-18-19-15(13)12-6-1-2-7-14(12)20/h1-9,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGHPPLXWUENMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[(2-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5872372.png)



![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)
![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)


![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)


![5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)